molecular formula C21H16BrClF2N4 B10920628 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10920628
M. Wt: 477.7 g/mol
InChI Key: BZQIGZFZCGNSHA-UHFFFAOYSA-N
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Description

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-bromo-3,5-dimethyl-1H-pyrazole
  • 4-chloro-3,5-dimethyl-1H-pyrazole
  • 3,5-bis(4-fluorophenyl)-1H-pyrazole

Uniqueness

The uniqueness of 4-bromo-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C21H16BrClF2N4

Molecular Weight

477.7 g/mol

IUPAC Name

1-[[4-bromo-3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C21H16BrClF2N4/c1-12-19(23)13(2)28(26-12)11-29-21(15-5-9-17(25)10-6-15)18(22)20(27-29)14-3-7-16(24)8-4-14/h3-10H,11H2,1-2H3

InChI Key

BZQIGZFZCGNSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F)C)Cl

Origin of Product

United States

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